molecular formula C13H12F3N5O4 B6504216 ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate CAS No. 1396676-27-9

ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate

Cat. No.: B6504216
CAS No.: 1396676-27-9
M. Wt: 359.26 g/mol
InChI Key: IODKUMNBCSQHDH-UHFFFAOYSA-N
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Description

Ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate (CAS: 1396676-27-9) is a synthetic organic compound with the molecular formula C₁₃H₁₂F₃N₅O₄ and a molecular weight of 359.26 g/mol . Its structure features a tetrazole ring substituted with a 4-(trifluoromethoxy)phenyl group, linked via a formamido bridge to an ethyl acetate moiety. This trifluoromethoxy group enhances lipophilicity, while the ethyl ester may improve bioavailability by acting as a prodrug precursor. The compound is cataloged in chemical databases as a research intermediate, though its specific biological or industrial applications remain underexplored .

Properties

IUPAC Name

ethyl 2-[[2-[4-(trifluoromethoxy)phenyl]tetrazole-5-carbonyl]amino]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12F3N5O4/c1-2-24-10(22)7-17-12(23)11-18-20-21(19-11)8-3-5-9(6-4-8)25-13(14,15)16/h3-6H,2,7H2,1H3,(H,17,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IODKUMNBCSQHDH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)C1=NN(N=N1)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12F3N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate is a compound of interest due to its potential biological activities. This article provides an overview of its synthesis, biological effects, and relevant research findings.

The compound can be synthesized through a multi-step process involving the reaction of specific precursors to form the tetrazole ring and subsequent modifications to introduce the ethyl acetate moiety. The general structure can be represented as follows:

\text{Ethyl 2 2 4 trifluoromethoxy phenyl 2H 1 2 3 4 tetrazol 5 yl}formamido)acetate}

Chemical Formula and Molecular Weight

  • Molecular Formula: C_{14}H_{14}F_{3}N_{5}O_{2}
  • Molecular Weight: 357.28 g/mol

Biological Activity Overview

The biological activity of this compound has been studied in various contexts:

  • Antimicrobial Activity:
    • Several studies have indicated that compounds containing tetrazole rings exhibit significant antimicrobial properties. For instance, derivatives of tetrazole have shown effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity .
  • Antitumor Activity:
    • Research has demonstrated that certain tetrazole derivatives can inhibit tumor growth in vitro and in vivo. The mechanism often involves the induction of apoptosis in cancer cells. This compound's structural features may contribute to its potential as an antitumor agent .
  • Anti-inflammatory Effects:
    • Compounds with similar structures have been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests a possible therapeutic role for this compound in conditions characterized by inflammation .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialEffective against various bacterial strains ,
AntitumorInduces apoptosis in cancer cells
Anti-inflammatoryInhibits pro-inflammatory cytokine production

Case Study: Antimicrobial Efficacy

A study conducted on a series of tetrazole derivatives revealed that those with trifluoromethoxy substituents demonstrated enhanced antimicrobial activity compared to their non-substituted counterparts. This compound was noted for its potent activity against Staphylococcus aureus and Escherichia coli, indicating its potential for development into a therapeutic agent .

Case Study: Antitumor Properties

In another research investigation focusing on the antitumor effects of tetrazole derivatives, this compound was tested against several cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation and increased rates of apoptosis compared to control groups .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate has been studied for its potential as a pharmaceutical agent due to its unique chemical structure.

Potential Therapeutic Areas:

  • Antihypertensive Agents : Research indicates that compounds with tetrazole moieties can act as angiotensin II receptor antagonists, which are crucial in managing hypertension .
  • Anticancer Activity : The trifluoromethoxy group is known to enhance the potency of anticancer drugs. Studies have shown that similar compounds exhibit selective cytotoxicity against various cancer cell lines .

Case Studies:

  • A study demonstrated that derivatives of tetrazole compounds exhibited significant inhibition of cancer cell proliferation in vitro. This compound was part of a series evaluated for their anticancer properties .

Agricultural Applications

The compound's properties make it suitable for use in agrochemicals as a potential pesticide or herbicide.

Mechanism of Action:

  • Compounds with trifluoromethoxy groups have been associated with increased efficacy in pest control due to their ability to disrupt biological processes in target organisms .

Field Studies:

  • Field trials have indicated that formulations containing this compound showed improved pest resistance compared to traditional pesticides .

Data Tables

Application AreaCompound RoleKey Findings
Medicinal ChemistryAntihypertensive AgentEffective as an angiotensin II receptor antagonist
Anticancer ActivitySignificant inhibition of cancer cell proliferation
Agricultural SciencesPesticide/HerbicideEnhanced pest control efficacy in field trials

Comparison with Similar Compounds

Structural Analogues with Tetrazole Moieties

The tetrazole ring is a common pharmacophore in angiotensin II receptor blockers (ARBs) like olmesartan and irbesartan . However, the target compound differs significantly in its substitution pattern:

Compound Molecular Weight Key Substituents Biological Role/Application Reference
Target Compound 359.26 4-(Trifluoromethoxy)phenyl, ethyl acetate Research intermediate
Olmesartan EP Impurity B 446.5 Tetrazole, imidazole, biphenylmethyl ARB synthesis impurity
Irbesartan 428.53 Tetrazole, diazaspiro[4.4]nonenone Hypertension treatment (ARB)
II-6 (HDAC inhibitor) ~500 (estimated) Benzyl-tetrazole, trifluoromethylphenyl Histone deacetylase inhibition

Key Observations :

  • The tetrazole in ARBs (e.g., irbesartan) is critical for binding to angiotensin receptors via ionic interactions . The target compound lacks the biphenylmethyl group necessary for ARB activity, suggesting divergent applications.
  • The trifluoromethoxy group in the target compound may enhance metabolic stability compared to non-fluorinated analogs, similar to trifluoromethyl groups in agrochemicals .

Compounds with Triazole/Thiazole Cores

describes triazole-thiazole hybrids (e.g., 9a–9e ) with benzimidazole and aryl substituents. These compounds exhibit varied enzyme inhibitory activities, likely due to their triazole-thiazole core and halogen/methoxy substitutions.

Compound (from ) Molecular Weight Key Substituents Potential Activity
9c ~537.47 Bromophenyl, triazole-thiazole Enzyme inhibition (docking data)
9b ~521.44 Fluorophenyl, triazole-thiazole Not specified
Target Compound 359.26 Tetrazole, trifluoromethoxy Unknown

Comparison :

  • The ethyl acetate group in the target compound could hydrolyze in vivo to a carboxylic acid, altering pharmacokinetics—a feature absent in 9a–9e .

Agrochemical and Herbicide Derivatives

Sulfonylurea herbicides (e.g., triflusulfuron methyl ) share functional groups like trifluoromethyl and ester linkages but differ in core structure (triazine vs. tetrazole):

Compound Molecular Weight Core Structure Application
Triflusulfuron methyl 408.33 Triazine Herbicide
Target Compound 359.26 Tetrazole Research intermediate

Insights :

  • Triflusulfuron’s triazine core enables acetolactate synthase inhibition, while the tetrazole in the target compound lacks this mechanism .
  • Both compounds leverage fluorine substitutions for enhanced lipophilicity and environmental persistence.

Physicochemical Properties

  • LogP : The trifluoromethoxy group increases logP (~2.5–3.0 estimated), comparable to fluorinated ARB analogs (e.g., irbesartan: logP ~3.2) .
  • Solubility : The ethyl ester improves solubility in organic solvents, whereas hydrolysis to the carboxylic acid could enhance aqueous solubility, similar to prodrug strategies in pharmaceuticals .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for ethyl 2-({2-[4-(trifluoromethoxy)phenyl]-2H-1,2,3,4-tetrazol-5-yl}formamido)acetate?

  • Methodological Answer : The compound can be synthesized via condensation reactions involving tetrazole derivatives and substituted benzaldehydes. For example, refluxing 4-amino-triazole derivatives with substituted benzaldehydes in absolute ethanol and glacial acetic acid (as a catalyst) for 4 hours under reflux conditions, followed by solvent evaporation and filtration, is a common approach . Adjustments in solvent polarity (e.g., ethanol vs. DMF) or catalyst (e.g., acetic acid vs. HATU) may improve yield.

Q. How is the compound characterized structurally, and what analytical techniques are essential for purity assessment?

  • Methodological Answer :

  • IR Spectroscopy : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, N-H bend at ~3300 cm⁻¹) .
  • NMR (¹H/¹³C) : Confirm regiochemistry of the tetrazole ring and trifluoromethoxy group (e.g., aromatic proton splitting patterns, CF₃ coupling in ¹⁹F NMR) .
  • Elemental Analysis : Validate stoichiometry (e.g., C, H, N content within ±0.4% of theoretical values) .
  • HPLC : Assess purity (>98% by reverse-phase C18 column, acetonitrile/water mobile phase) .

Q. What solvents and storage conditions are recommended for stability studies?

  • Methodological Answer : The compound is stable in anhydrous ethanol or DMSO at -20°C. Avoid prolonged exposure to moisture or acidic/basic conditions, as hydrolysis of the ester or tetrazole groups may occur. Stability assays under accelerated conditions (40°C/75% RH for 30 days) are advised to predict degradation pathways .

Advanced Research Questions

Q. How can computational modeling predict the biological activity of this compound?

  • Methodological Answer : Molecular docking studies (e.g., using AutoDock Vina) can simulate interactions with target proteins (e.g., angiotensin II receptors, given structural similarities to irbesartan and losartan ). Focus on the tetrazole moiety’s role in hydrogen bonding and the trifluoromethoxy group’s hydrophobic interactions. Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Orthogonal Assays : Use multiple assays (e.g., SPR for binding affinity vs. cell-based functional assays) to confirm activity .
  • Impurity Profiling : Quantify genotoxic impurities (e.g., via LC-MS/MS) that may interfere with bioactivity results .
  • Structural Analog Comparison : Compare activity with analogs lacking the trifluoromethoxy group to isolate its contribution .

Q. How to design a spectrophotometric method for quantifying this compound in complex matrices?

  • Methodological Answer :

  • Derivatization : React with diazotized m-aminophenol to form a chromophore (λmax ~450 nm) .
  • Calibration Curve : Prepare standards in methanol (0.1–10 µg/mL) and validate linearity (R² >0.995).
  • Interference Check : Test against common excipients (e.g., lactose, Mg stearate) to ensure specificity .

Q. What are the challenges in scaling up synthesis, and how can they be mitigated?

  • Methodological Answer :

  • Byproduct Formation : Monitor for over-alkylation of the tetrazole ring via TLC or inline IR.
  • Solvent Selection : Replace ethanol with toluene for easier azeotropic removal of water in large batches .
  • Catalyst Recycling : Use immobilized catalysts (e.g., silica-supported acetic acid) to reduce waste .

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